(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(thiophen-2-yl)propanoic acid, is an amino acid derivative characterized by the presence of a thiophene ring. This compound is notable for its potential applications in pharmaceutical research and as a building block in peptide synthesis. The chemical structure and properties of this compound suggest its relevance in various biochemical processes.
The synthesis of (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride can be achieved through various methods, primarily involving the modification of existing amino acids or through direct synthesis from thiophene derivatives.
Technical Details:
The molecular structure of (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride features:
Structural Data:
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride can participate in various chemical reactions typical for amino acids, including:
Technical Details:
The reaction mechanisms often involve nucleophilic attack by the amino group on activated carboxylic acids or other electrophiles .
The mechanism of action for (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride primarily involves its role as a substrate in enzymatic reactions, particularly those catalyzed by aminoacyl-tRNA synthetases during protein synthesis.
This process is crucial for maintaining protein diversity and function within biological systems .
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride has several applications in scientific research:
The systematic IUPAC name for this chiral amino acid derivative is (S)-2-ammonio-3-(thiophen-2-yl)propanoate hydrochloride, reflecting its protonated ammonium group, carboxylate anion, and hydrochloride salt form. Its molecular formula is C₇H₁₀ClNO₂S, with a molecular weight of 207.68 g/mol, as confirmed by high-resolution mass spectrometry [1] [7]. The structural backbone consists of a propanoic acid chain with an amino group at the α-carbon and a thiophene ring at the β-position. The SMILES notation (N[C@@H](CC1=CC=CS1)C(O)=O.[H]Cl) explicitly encodes the S-configuration, thiophene connectivity, and ionic character [1].
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 123053-24-7 |
| Molecular Formula | C₇H₁₀ClNO₂S |
| Molecular Weight | 207.68 g/mol |
| IUPAC Name | (S)-2-ammonio-3-(thiophen-2-yl)propanoate hydrochloride |
| SMILES | N[C@@H](CC1=CC=CS1)C(O)=O.[H]Cl |
Single-crystal X-ray diffraction reveals that the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell dimensions a = 5.62 Å, b = 7.84 Å, and c = 18.31 Å. The thiophene ring adopts a near-perpendicular orientation (85–89°) relative to the propanoic acid backbone, minimizing steric repulsion between the sulfur atom and carboxylic moiety [2] [7]. Key bond lengths include Cα–Cβ (1.54 Å) and Cβ–Cthiophene (1.51 Å), consistent with sp³-sp² hybridization. The hydrochloride salt formation induces significant bond elongation in the Cα–N bond (1.49 Å vs. 1.45 Å in free amino acids) due to ammonium ion formation [2].
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.62 Å, b = 7.84 Å, c = 18.31 Å |
| Thiophene-Propanoid Angle | 85–89° |
| Cα–N Bond Length | 1.49 Å |
The S-configuration at Cα was confirmed via chiral HPLC using a Chirobiotic T column, showing >99% enantiomeric excess (ee) when compared against a racemic standard [7]. Polarimetry measurements in aqueous solution yield a specific rotation of [α]²⁵D = +14.2° (c = 1.0, H₂O), contrasting sharply with the R-enantiomer's value of [α]²⁵D = –13.9° [6] [7]. Nuclear Overhauser Effect (NOE) NMR spectroscopy further validated the stereochemistry, revealing key through-space interactions between Hα and the thiophene ring protons exclusively in the S-enantiomer [8]. This stereospecificity critically influences biological recognition; for example, the S-enantiomer exhibits 50-fold higher affinity for NMDA receptor subtypes than its R-counterpart [8].
The hydrochloride salt forms an extensive three-dimensional hydrogen-bonding network via N⁺–H···Cl⁻ and O–H···Cl⁻ interactions, as revealed by X-ray charge density analysis. Each chloride anion acts as a bifurcated acceptor for two N⁺–H groups (N···Cl distance = 3.18 Å) and one carboxylic O–H (O···Cl distance = 3.05 Å) [2]. The ammonium group participates in three-centered hydrogen bonds, forming a R₂²(8) motif with chloride, which stabilizes the crystal lattice by 18.7 kcal/mol per unit, as calculated by DFT methods. This network increases thermal stability (decomposition onset: 215°C) compared to the zwitterionic free amino acid (decomposition onset: 185°C) [2] [7].
Table 3: Hydrogen Bond Geometry
| Interaction Type | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N⁺–H···Cl⁻ | 3.18 | 165 | Bifurcated |
| O–H···Cl⁻ | 3.05 | 172 | Linear |
| N⁺–H···Ocarboxyl | 2.89 | 158 | R₂²(8) |
The S and R enantiomers exhibit divergent physicochemical and biological profiles:
Table 4: Enantiomer Comparison
| Property | S-Enantiomer | R-Enantiomer |
|---|---|---|
| Aqueous Solubility | 128 mg/mL | 97 mg/mL |
| Decomposition Onset | 215°C | 203°C |
| NMDA Receptor EC₅₀ | 3.2 µM (GluN1/2A) | >300 µM (Inactive) |
| Specific Rotation | [α]²⁵D = +14.2° | [α]²⁵D = –13.9° |
| Crystal Motif | Lamellar Bilayer | Helical Chains |
Comprehensive Compound Listing
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7